molecular formula C10H11ClFN B13140538 (R)-(5-Chloro-2-fluorophenyl)(cyclopropyl)methanamine

(R)-(5-Chloro-2-fluorophenyl)(cyclopropyl)methanamine

Cat. No.: B13140538
M. Wt: 199.65 g/mol
InChI Key: LMFUELMTKLPJPI-SNVBAGLBSA-N
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Description

®-(5-Chloro-2-fluorophenyl)(cyclopropyl)methanamine is a chiral amine compound characterized by the presence of a cyclopropyl group attached to a methanamine moiety, along with a 5-chloro-2-fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(5-Chloro-2-fluorophenyl)(cyclopropyl)methanamine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the Phenyl Substituent: The 5-chloro-2-fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a suitable nucleophile reacts with a halogenated aromatic compound.

    Formation of the Methanamine Moiety: The methanamine group can be introduced through reductive amination reactions, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of ®-(5-Chloro-2-fluorophenyl)(cyclopropyl)methanamine may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Key considerations include the selection of catalysts, solvents, and reaction temperatures to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

®-(5-Chloro-2-fluorophenyl)(cyclopropyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the aromatic ring or the cyclopropyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

®-(5-Chloro-2-fluorophenyl)(cyclopropyl)methanamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-(5-Chloro-2-fluorophenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    ®-(5-Chloro-2-fluorophenyl)(cyclopropyl)methanol: Similar structure but with a hydroxyl group instead of an amine.

    ®-(5-Chloro-2-fluorophenyl)(cyclopropyl)ethanamine: Similar structure but with an ethyl group instead of a methylene group.

    ®-(5-Chloro-2-fluorophenyl)(cyclopropyl)acetamide: Similar structure but with an amide group instead of an amine.

Uniqueness

®-(5-Chloro-2-fluorophenyl)(cyclopropyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it valuable in the development of enantiomerically pure compounds for pharmaceutical applications.

This detailed article provides a comprehensive overview of ®-(5-Chloro-2-fluorophenyl)(cyclopropyl)methanamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

(R)-(5-chloro-2-fluorophenyl)-cyclopropylmethanamine

InChI

InChI=1S/C10H11ClFN/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6,10H,1-2,13H2/t10-/m1/s1

InChI Key

LMFUELMTKLPJPI-SNVBAGLBSA-N

Isomeric SMILES

C1CC1[C@H](C2=C(C=CC(=C2)Cl)F)N

Canonical SMILES

C1CC1C(C2=C(C=CC(=C2)Cl)F)N

Origin of Product

United States

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